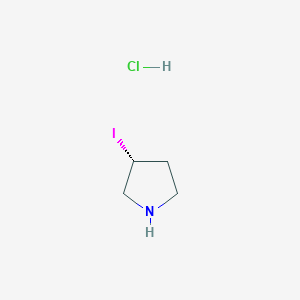

(R)-3-Iodopyrrolidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .科学的研究の応用

Analytical Chemistry Applications

Hydrophilic interaction chromatography (HILIC) is a valuable alternative for the separation of polar, weakly acidic, or basic samples, including those relevant to the study of (R)-3-Iodopyrrolidine hydrochloride. HILIC operates on polar columns in aqueous-organic mobile phases rich in organic solvents, such as acetonitrile, enhancing ionization in mass spectrometry compared to reversed-phase liquid chromatography. This technique is increasingly popular for separating peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds, offering complementary selectivity to reversed-phase and other chromatographic modes. It is also attractive for two-dimensional applications due to its distinct separation selectivity (Jandera, 2011).

Solid-State NMR Spectroscopy

Solid-state nuclear magnetic resonance (NMR) spectroscopy of quadrupolar halogens, including iodine-127, which is pertinent to compounds like this compound, provides valuable insights into the structure and dynamics of such compounds. This technique offers isotropic chemical shifts, quadrupolar coupling constants, and other information on chlorine, bromine, and iodine in diverse chemical entities. Its applications have grown, especially in high magnetic fields, enabling detailed studies of solids, including those containing iodine (Bryce & Sward, 2006).

Marine Biochemistry

The role of halogens, such as iodine, in marine biochemistry, particularly within the Rhodophyta (red algae), underscores the significance of iodine-containing organic compounds derived from seawater. These substances, ranging from simple aliphatic halo-ketones to complex diterpenes, exhibit ecological functions like predator avoidance and microflora antibiosis, illustrating the biochemical versatility and ecological importance of iodine-based compounds (Fenical, 1975).

Drug Delivery Systems

Polyvinylpyrrolidone (PVP), a polymer used in various pharmaceutical formulations, exemplifies the utility of iodine in medical applications beyond direct drug use. PVP's role in enhancing the solubility and stability of drugs, including potentially those related to this compound, highlights the importance of auxiliary substances in drug delivery and efficacy. This review underscores PVP's versatility in drug formulations, serving roles from stabilizers to solubilizers, across a wide range of pharmaceutical applications (Franco & De Marco, 2020).

Alternatives to Animal Testing

The search for alternatives to animal testing in drug development, including methods that may involve this compound, is a critical area of research. Techniques such as in vitro assays, computer modeling, and the use of lower organisms offer potential paths to reduce, refine, and replace animal testing. These alternatives aim to address ethical concerns, reduce costs, and improve the efficiency of drug development processes (Doke & Dhawale, 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3R)-3-iodopyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8IN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOZJBZGOHJRBB-PGMHMLKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1I.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1I.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde](/img/structure/B2817806.png)

![ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2817808.png)

![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2817814.png)

![(4-Chlorophenyl)-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]methanone](/img/structure/B2817816.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-benzoylphenyl)methanone](/img/structure/B2817817.png)

![3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2817823.png)

![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide](/img/structure/B2817824.png)